An In-depth Technical Guide to 6-Bromo-3,4-difluoro-2-nitrophenol: Synthesis, Properties, and Applications
An In-depth Technical Guide to 6-Bromo-3,4-difluoro-2-nitrophenol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-bromo-3,4-difluoro-2-nitrophenol, a halogenated aromatic compound of increasing interest in medicinal chemistry and organic synthesis. We will delve into its chemical structure, a detailed synthesis protocol, its physicochemical properties, safety considerations, and its emerging applications as a key building block in the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
6-Bromo-3,4-difluoro-2-nitrophenol is a substituted phenol with the chemical formula C₆H₂BrF₂NO₃. Its structure is characterized by a benzene ring functionalized with a hydroxyl group, a nitro group, a bromine atom, and two fluorine atoms. The specific arrangement of these substituents dictates its unique reactivity and utility in chemical synthesis.
Below is a visualization of the chemical structure of 6-bromo-3,4-difluoro-2-nitrophenol.
Caption: Chemical structure of 6-Bromo-3,4-difluoro-2-nitrophenol.
A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 1644281-87-7 | [1][2] |
| Molecular Formula | C₆H₂BrF₂NO₃ | [1] |
| Molecular Weight | 253.99 g/mol | [2] |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| SMILES | OC1=C(Br)C=C(F)C(F)=C1[O-] | [1] |
Synthesis of 6-Bromo-3,4-difluoro-2-nitrophenol
The synthesis of 6-bromo-3,4-difluoro-2-nitrophenol has been described in the patent literature as an intermediate for the preparation of protein tyrosine phosphatase (PTP-1B) inhibitors, which are of interest for the treatment of diabetes and obesity.[1] The following protocol is adapted from this literature.
Synthetic Scheme
Caption: Synthetic workflow for 6-Bromo-3,4-difluoro-2-nitrophenol.
Experimental Protocol
Starting Material: 2-Bromo-4,5-difluorophenol (CAS No. not specified in the source, but commercially available).
Reagents and Solvents:
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Ammonium nickel sulfate
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70% Nitric acid
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Dichloromethane (CH₂Cl₂)
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Magnesium sulfate (MgSO₄)
Procedure: [1]
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To a round bottom flask, add 2-bromo-4,5-difluorophenol (2.7 g, 12.9 mmol) and ammonium nickel sulfate (2.6 g, 6.46 mmol).
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Add dichloromethane (15 mL) to the flask at room temperature.
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Slowly add a solution of 70% nitric acid (1.2 mL) dropwise to the stirred slurry.
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Continue stirring the mixture for 20 to 30 minutes.
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Upon completion of the reaction (monitorable by thin-layer chromatography), quench the reaction by adding an excess of anhydrous magnesium sulfate.
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Filter the mixture to remove the solid magnesium sulfate and other inorganic salts.
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Concentrate the filtrate under reduced pressure to yield the crude product, 6-bromo-3,4-difluoro-2-nitrophenol.
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Further purification can be achieved by column chromatography on silica gel if necessary.
Expert Insight: The use of ammonium nickel sulfate in this nitration reaction is noteworthy. While not a traditional nitrating catalyst, it may serve to moderate the reactivity of nitric acid or act as a Lewis acid to facilitate the electrophilic aromatic substitution. The choice of dichloromethane as a solvent is standard for many organic reactions due to its inertness and ability to dissolve a wide range of organic compounds.
Spectroscopic Characterization
While specific, publicly available spectra for 6-bromo-3,4-difluoro-2-nitrophenol are not readily found in the searched literature, the expected spectroscopic data can be inferred from its structure.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | A single aromatic proton signal, likely a singlet or a narrowly split multiplet due to coupling with the fluorine atoms. The chemical shift would be in the downfield region typical for aromatic protons. A broad singlet for the phenolic hydroxyl proton, which may be exchangeable with D₂O. |
| ¹³C NMR | Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents (Br, F, NO₂, OH). The carbon atoms attached to fluorine will show characteristic C-F coupling. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, likely appearing as doublets or multiplets due to F-F and F-H coupling. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol (broad, ~3200-3600 cm⁻¹), C-NO₂ stretches (asymmetric and symmetric, ~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹, respectively), C-Br stretch (~500-600 cm⁻¹), and C-F stretches (~1000-1400 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed, along with a characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the nitro group and other substituents. |
Chemical Reactivity and Synthetic Utility
The reactivity of 6-bromo-3,4-difluoro-2-nitrophenol is governed by the interplay of its various functional groups.
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Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group and the fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution. The bromine atom, being a good leaving group, is a likely site for substitution by various nucleophiles.
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Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as etherification, esterification, and O-alkylation. Its acidity is enhanced by the presence of the electron-withdrawing nitro and halogen substituents.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C), providing a route to 2-amino-6-bromo-3,4-difluorophenol derivatives. These anilines are valuable intermediates in the synthesis of heterocyclic compounds and other complex molecules.
The primary documented application of 6-bromo-3,4-difluoro-2-nitrophenol is as a key intermediate in the synthesis of inhibitors of protein tyrosine phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin signaling, and its inhibition is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. The bromo-difluoro-nitrophenol core provides a versatile scaffold for the introduction of various pharmacophoric groups to optimize binding affinity and selectivity for the PTP1B active site.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 6-bromo-3,4-difluoro-2-nitrophenol. Based on the GHS information from suppliers, the following hazards are associated with this compound:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H317 | May cause an allergic skin reaction |
| H318 | Causes serious eye damage |
| H410 | Very toxic to aquatic life with long-lasting effects |
Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant, e.g., nitrile), and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
6-Bromo-3,4-difluoro-2-nitrophenol is a valuable and versatile building block in modern organic and medicinal chemistry. Its synthesis, while requiring careful handling of nitrating agents, is achievable through established protocols. The unique combination of functional groups on its aromatic ring provides multiple avenues for further chemical transformations, making it a key intermediate in the synthesis of complex target molecules. Its demonstrated utility in the development of PTP1B inhibitors highlights its potential for the discovery of new therapeutic agents. As research in this area continues, the demand for and applications of 6-bromo-3,4-difluoro-2-nitrophenol are likely to expand.
References
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LookChem. CAS No.58446-52-9,Stearoylbenzoylmethane Suppliers. [Link]
- Google Patents.
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LookChem. CAS No.1190363-44-0,(R) - LookChem. [Link]
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Win-Win chemical Co.Ltd. Home. [Link]
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LookChem. Selling Leads page 1 Win-Win chemical Co.Ltd. [Link]
